molecular formula C25H38O5 B10852533 Petrosaspongiolide P

Petrosaspongiolide P

Cat. No.: B10852533
M. Wt: 418.6 g/mol
InChI Key: KBXIJAUSPXZGMP-IDONBMJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petrosaspongiolide P is a marine natural product belonging to the petrosaspongiolide family, which is derived from the sea sponge Petrosaspongia nigra. This compound has garnered significant interest due to its potent anti-inflammatory properties and its ability to inhibit phospholipase A2, an enzyme involved in the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Petrosaspongiolide P involves several steps, including the formation of its tetracyclic core structure. One of the key strategies employed is the intramolecular hydrogen atom transfer-initiated Minisci reaction, which efficiently assembles the tetracyclic core . The reaction conditions typically involve the use of metal catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for large-scale production. The use of microwave-mediated cyclotrimerization reactions has shown promise in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Petrosaspongiolide P undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Petrosaspongiolide P has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Petrosaspongiolide P involves its inhibition of phospholipase A2. This enzyme plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor of pro-inflammatory mediators. This compound covalently binds to the active site of phospholipase A2, thereby preventing its enzymatic activity and reducing inflammation .

Comparison with Similar Compounds

Uniqueness: Petrosaspongiolide P is unique due to its specific tetracyclic structure and its potent and selective inhibition of phospholipase A2. This makes it a valuable compound for studying the enzyme’s role in inflammation and for developing potential therapeutic agents .

Properties

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

IUPAC Name

3-[(1R,3R,4aR,4bS,6aS,10aS,10bS,12aS)-1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C25H38O5/c1-23(2)9-5-10-25(4)18(23)8-11-24(3)16-13-17(15-12-20(26)30-22(15)28)29-21(27)14(16)6-7-19(24)25/h12,14,16-19,21-22,27-28H,5-11,13H2,1-4H3/t14-,16+,17+,18-,19-,21+,22?,24-,25-/m0/s1

InChI Key

KBXIJAUSPXZGMP-IDONBMJRSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@H]3C[C@@H](O[C@H]4O)C5=CC(=O)OC5O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3CC(OC4O)C5=CC(=O)OC5O)C)C)C

Origin of Product

United States

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